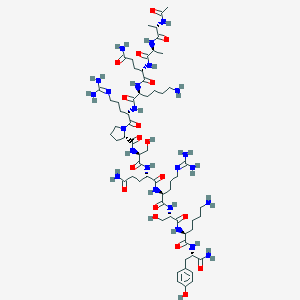
Tris(4-ethoxyphenyl)bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-ethoxyphenyl)bismuth compounds are a class of organobismuth compounds characterized by a bismuth atom coordinated to three 4-ethoxyphenyl groups. These compounds are of interest due to their potential applications in organic synthesis and materials science. The ethoxy groups in these compounds can influence their reactivity and physical properties, making them suitable for various chemical transformations and as precursors for more complex bismuth-containing materials.
Synthesis Analysis
The synthesis of tris(4-ethoxyphenyl)bismuth compounds typically involves the reaction of a bismuth halide with an aryl Grignard reagent. For example, tri(m-ethoxyphenyl)bismuthine was synthesized by mixing the Grignard reagent with trichlorobismuthine, as described in one of the studies . The synthesis can be optimized to achieve high yields and purity by controlling the reaction conditions, such as temperature, solvent, and molar ratios of the reactants.
Molecular Structure Analysis
X-ray diffraction analysis is commonly used to determine the molecular structure of tris(4-ethoxyphenyl)bismuth compounds. The bismuth atom typically exhibits a distorted trigonal bipyramidal coordination geometry with oxygen atoms of substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . The bond lengths and angles can vary slightly depending on the specific substituents attached to the phenyl rings and the presence of other functional groups.
Chemical Reactions Analysis
Tris(4-ethoxyphenyl)bismuth compounds can undergo various chemical reactions, including reactions with C-nucleophiles in basic medium and with N- and O-nucleophiles under copper catalysis . These reactions can lead to C-, N-, and O-arylation products with good to high yields. Additionally, these compounds can act as dehydrating agents and templates for the synthesis of macrocyclic esters, as demonstrated by the efficient single-step synthesis of macrocyclic diesters from diacid anhydrides and glycols .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(4-ethoxyphenyl)bismuth compounds are influenced by the molecular structure and the nature of the substituents. The intramolecular distances between the valence-free non-bound atoms are less than the sum of the Van der Waals radii of Bi and O atoms, indicating potential intramolecular interactions . The solubility, melting point, and stability of these compounds can vary, and these properties are crucial for their practical applications in synthesis and material science.
Applications De Recherche Scientifique
Synthesis and Characterization
- Crystal Structure Analysis : Tris(4-ethoxyphenyl)bismuth compounds, such as Tri(m-ethoxyphenyl)bismuthine, have been synthesized and analyzed using methods like X-ray diffraction. These analyses reveal detailed crystallographic information, contributing to our understanding of their structural properties (Zhang Bin, 2008).
Catalytic Applications
- Catalytic Effects in Propellant Systems : Research has shown that tris-(nitrophenyl) bismuthine compounds, similar to tris-(ethoxyphenyl) bismuthine, can serve as effective catalysts in solid propellant systems, indicating potential applications in aerospace engineering (Li Zhan-xiong, 2010).
Reactivity and Chemical Synthesis
- As a Dehydrating Agent : Tris(2-methoxyphenyl)bismuthane, closely related to Tris(4-ethoxyphenyl)bismuth, has been identified as a mild dehydrating agent. It's used in the efficient single-step synthesis of macrocyclic diesters from diacid anhydrides and glycols (T. Ogawa et al., 1995).
- Reactivity with Nucleophiles : Tris-(polymethoxyphenyl)bismuth derivatives demonstrate reactivity with C-nucleophiles, N-, and O-nucleophiles under specific conditions, showcasing potential in organic synthesis (J. Finet & A. Fedorov, 2006).
Coordination Chemistry and Complex Formation
- Formation of Complexes with Transition Metals : Tris(o-dimethylarsinophenyl)bismuthine, structurally related to Tris(4-ethoxyphenyl)bismuth, can form coordination complexes with nickel(II), suggesting the potential for similar complexes with Tris(4-ethoxyphenyl)bismuth (W. Levason, C. McAuliffe, & S. Murray, 1975).
Environmental and Selective Extraction Applications
- Extraction of Bismuth Ions : Studies on the extraction of bismuth ions using emulsion liquid membranes can be indirectly relevant, demonstrating the broader context of bismuth chemistry in environmental applications (B. Mokhtari & K. Pourabdollah, 2015).
Safety And Hazards
Tris(4-ethoxyphenyl)bismuthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The future directions of Tris(4-ethoxyphenyl)bismuthine research are not specified in the available resources. Given its use as a catalyst for olefin polymerization , future research could explore its potential in other types of polymerization reactions or in other chemical processes. Further studies could also aim to better understand its mechanism of action and to optimize its synthesis process.
Propriétés
IUPAC Name |
tris(4-ethoxyphenyl)bismuthane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDAZHUSYNCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533222 |
Source


|
| Record name | Tris(4-ethoxyphenyl)bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-ethoxyphenyl)bismuthane | |
CAS RN |
90591-48-3 |
Source


|
| Record name | Tris(4-ethoxyphenyl)bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)


![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)







